1-Bromo-3-[(n-hexyloxy)methyl]benzene
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Overview
Description
1-Bromo-3-[(n-hexyloxy)methyl]benzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromine atom is substituted at the first position and a hexyloxy group is attached to the third position via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(n-hexyloxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(n-hexyloxy)methyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[(n-hexyloxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3-[(n-hexyloxy)methyl]benzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: 3-[(n-hexyloxy)methyl]phenol, 3-[(n-hexyloxy)methyl]aniline.
Oxidation: 3-[(n-hexyloxy)methyl]benzaldehyde, 3-[(n-hexyloxy)methyl]benzoic acid.
Reduction: 3-[(n-hexyloxy)methyl]benzene.
Scientific Research Applications
1-Bromo-3-[(n-hexyloxy)methyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying their interactions with biological targets.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(n-hexyloxy)methyl]benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the hexyloxy group undergoes oxidative cleavage to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
1-Bromo-3-[(n-hexyloxy)methyl]benzene can be compared with other similar compounds such as:
1-Bromo-3-methoxybenzene: Similar structure but with a methoxy group instead of a hexyloxy group.
1-Bromo-3-ethoxybenzene: Contains an ethoxy group instead of a hexyloxy group.
1-Bromo-3-propoxybenzene: Features a propoxy group instead of a hexyloxy group.
Uniqueness: The uniqueness of this compound lies in its hexyloxy group, which imparts specific physical and chemical properties, making it suitable for particular applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-3-(hexoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-5-9-15-11-12-7-6-8-13(14)10-12/h6-8,10H,2-5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAXAMAYCKBMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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